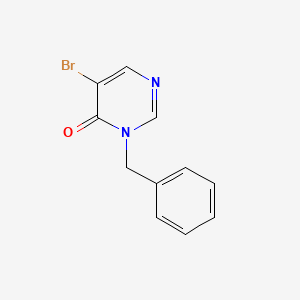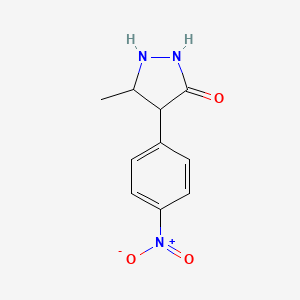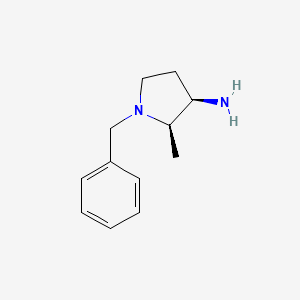
CIS-1-Benzyl-2-methyl-3-aminopyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-1-benzyl-2-methylpyrrolidin-3-amine is a nitrogen-containing heterocyclic compound with a pyrrolidine ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-benzyl-2-methylpyrrolidin-3-amine typically involves the reaction of benzylamine with 2-methylpyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds between the benzyl group and the pyrrolidine ring .
Industrial Production Methods
Industrial production of cis-1-benzyl-2-methylpyrrolidin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
Cis-1-benzyl-2-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine compounds, depending on the specific reaction and reagents used .
Aplicaciones Científicas De Investigación
Cis-1-benzyl-2-methylpyrrolidin-3-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of cis-1-benzyl-2-methylpyrrolidin-3-amine involves its interaction with molecular targets such as dopamine receptors. It exhibits selective blocking action on the dopamine D1 receptor, which is associated with its neuroleptic properties. This selective inhibition reduces dopamine-mediated behaviors and has potential therapeutic effects in treating psychosis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzamides and pyrrolidine derivatives, such as:
YM-0850: A structurally similar benzamide with neuroleptic properties.
Sulpiride: Another benzamide used as an antipsychotic agent.
Haloperidol: A classical neuroleptic with a different chemical structure but similar therapeutic effects.
Uniqueness
Cis-1-benzyl-2-methylpyrrolidin-3-amine is unique due to its high potency and selective action on the dopamine D1 receptor, which distinguishes it from other neuroleptics that may act on multiple dopamine receptor subtypes. This selectivity potentially reduces side effects and enhances therapeutic efficacy .
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
(2R,3R)-1-benzyl-2-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-10-12(13)7-8-14(10)9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3/t10-,12-/m1/s1 |
Clave InChI |
SFEGZLNDKUGHQJ-ZYHUDNBSSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](CCN1CC2=CC=CC=C2)N |
SMILES canónico |
CC1C(CCN1CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



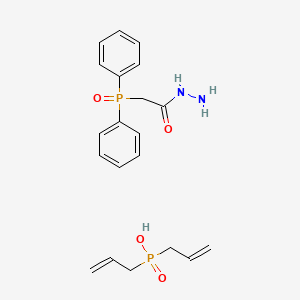

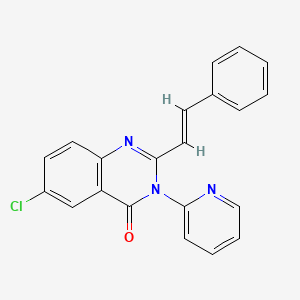
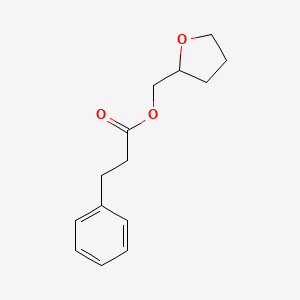
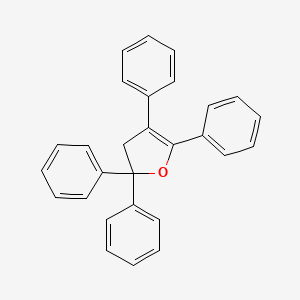
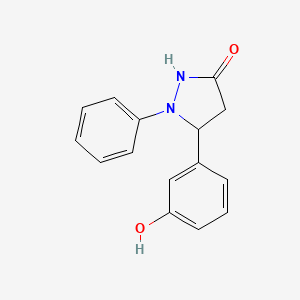
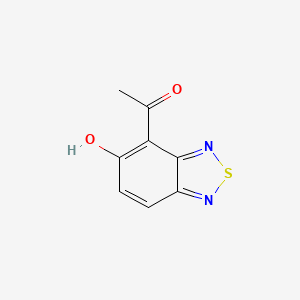
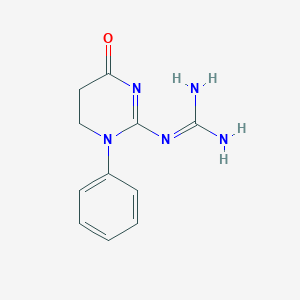
![Furo[3,2-B]benzofuran](/img/structure/B15214726.png)
![N-[2-(Furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide](/img/structure/B15214736.png)
![(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B15214742.png)
